An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-4-nitrophenethylamine Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-4-nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of N-Methyl-4-nitrophenethylamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a clear and structured format to support research and development activities.
Compound Overview
N-Methyl-4-nitrophenethylamine hydrochloride is an organic compound with the chemical formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol .[1] It is recognized for its role as a building block in the preparation of more complex molecules, including small molecule inhibitors of CDC25 phosphatases, which are targets in cancer therapy.[2]
Table 1: Physicochemical Properties of N-Methyl-4-nitrophenethylamine Hydrochloride
| Property | Value | Reference |
| CAS Number | 166943-39-1 | [1] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 216.66 g/mol | [1] |
| Melting Point | 222-227 °C | [2] |
| Boiling Point | 335.8 °C at 760 mmHg | [2] |
| Flash Point | 156.9 °C | [2] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis of N-Methyl-4-nitrophenethylamine Hydrochloride
The primary synthetic route to N-Methyl-4-nitrophenethylamine hydrochloride involves the N-methylation of its precursor, 4-nitrophenethylamine. A well-established and efficient method for this transformation is the Eschweiler-Clarke reaction.[3][4] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent, offering a direct and high-yielding pathway to the desired N-methylated product while avoiding the formation of quaternary ammonium salts.[3]
An alternative approach involves a simplified Eschweiler-Clarke reaction where formaldehyde acts as both the carbon source and the reducing agent in the absence of acidic additives, which can be beneficial for substrates with acid-sensitive functional groups.[5]
Below is a logical workflow for the synthesis based on the Eschweiler-Clarke reaction.
Caption: Synthesis workflow for N-Methyl-4-nitrophenethylamine hydrochloride.
Experimental Protocol: Eschweiler-Clarke Methylation
This protocol is a generalized procedure based on the principles of the Eschweiler-Clarke reaction and should be adapted and optimized for specific laboratory conditions.
Materials:
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4-Nitrophenethylamine hydrochloride
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Sodium hydroxide (NaOH) or other suitable base
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Formaldehyde (37% aqueous solution)
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Formic acid (88-98%)
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Diethyl ether or other suitable organic solvent
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Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)
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Anhydrous magnesium sulfate or sodium sulfate
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Deionized water
Procedure:
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Preparation of the Free Base:
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Dissolve 4-nitrophenethylamine hydrochloride in a minimum amount of deionized water.
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Cool the solution in an ice bath and slowly add a solution of sodium hydroxide with stirring until the pH is basic (pH > 10), leading to the precipitation of the free base, 4-nitrophenethylamine.
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Extract the free base into an organic solvent such as diethyl ether.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 4-nitrophenethylamine.
-
-
N-Methylation Reaction:
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To the crude 4-nitrophenethylamine, add an excess of formic acid and formaldehyde.[3] Typically, a molar ratio of at least 2:1 of both formic acid and formaldehyde to the amine is used for exhaustive methylation of a primary amine.[4]
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Heat the reaction mixture to reflux (typically 80-100 °C) for several hours until the reaction is complete (monitor by TLC or GC-MS).[3] The reaction is driven by the evolution of carbon dioxide.
-
-
Workup and Purification:
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After cooling, make the reaction mixture basic by the careful addition of a sodium hydroxide solution.
-
Extract the N-methylated product into a suitable organic solvent.
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Wash the organic extracts with water and brine, then dry over an anhydrous drying agent.
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Remove the solvent under reduced pressure. The crude N-methyl-4-nitrophenethylamine may be purified by vacuum distillation or column chromatography.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N-Methyl-4-nitrophenethylamine hydrochloride.
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Characterization of N-Methyl-4-nitrophenethylamine Hydrochloride
Due to the lack of publicly available experimental spectra for N-Methyl-4-nitrophenethylamine hydrochloride, the following characterization data is predicted based on the known spectral data of its precursor, 4-nitrophenethylamine hydrochloride, and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (AA'BB' system, two doublets, ~7.5-8.2 ppm), ethyl chain protons (two triplets, ~2.8-3.2 ppm), and a singlet for the N-methyl group (~2.5-2.7 ppm). The presence of the hydrochloride salt will cause a downfield shift of the protons alpha to the nitrogen. |
| ¹³C NMR | Aromatic carbons, including the carbon bearing the nitro group (~147 ppm) and the ipso-carbon (~145 ppm). Aliphatic carbons of the ethyl chain and the N-methyl carbon (~35-55 ppm). |
| FTIR (cm⁻¹) | N-H stretch (for the hydrochloride salt, broad band ~2400-2800 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520 and ~1345 cm⁻¹), and aromatic C=C stretches (~1600, 1450 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) for the free base (N-Methyl-4-nitrophenethylamine, m/z = 180.09). Common fragmentation patterns would include cleavage of the benzylic C-C bond. |
The following diagram illustrates the relationship between the compound's structure and its expected characterization data.
Caption: Relationship between structure and analytical characterization.
Conclusion
References
- 1. N-methyl-4-nitrophenethylamine hydrochloride | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 166943-39-1,N-Methyl-4-nitrophenethylamine hydrochloride | lookchem [lookchem.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
